{[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE
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Overview
Description
{[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridoindole core substituted with methoxy and methylsulfanyl groups, and an aminoformonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the pyridoindole core through cyclization reactions. Subsequent steps involve the introduction of methoxy and methylsulfanyl groups via substitution reactions. The final step includes the attachment of the aminoformonitrile moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
{[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features.
Benzo[ghi]perylene: Another polycyclic aromatic compound with comparable properties.
[2,2]Paracyclophane: A compound with a similar core structure but different substituents.
Uniqueness
{[6-METHOXY-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications. Its methoxy and methylsulfanyl substitutions, along with the aminoformonitrile moiety, provide distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(6-methoxy-1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-19-9-3-4-12-11(7-9)10-5-6-16-14(20-2,17-8-15)13(10)18-12/h3-4,7,16-18H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALIVZUOTBJNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3(NC#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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